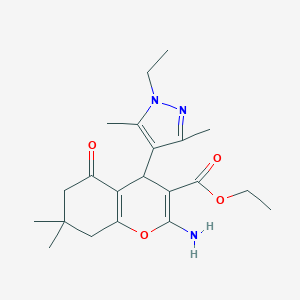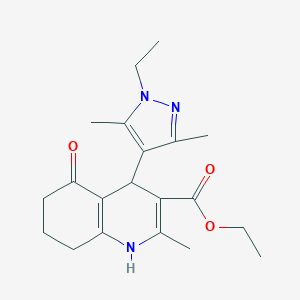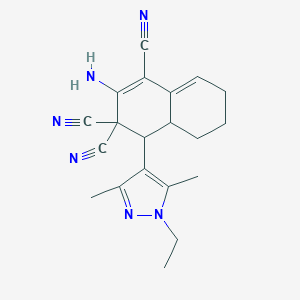
N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in pain management. ABT-594 is a highly potent and selective agonist of the nicotinic acetylcholine receptor (nAChR), which is known to play a key role in the modulation of pain.
Wirkmechanismus
ABT-594 acts as a highly potent and selective agonist of the N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, which is known to play a key role in the modulation of pain. By activating the this compound, ABT-594 is able to produce analgesia without the side effects associated with traditional opioid analgesics.
Biochemical and Physiological Effects:
ABT-594 has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and antinociception. It has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ABT-594 is its highly potent and selective agonist activity at the N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, which makes it a useful tool for studying the role of the this compound in pain modulation. However, one limitation of ABT-594 is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on ABT-594. One area of interest is the development of more potent and selective N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide agonists, which may have even greater potential for the treatment of pain. Another area of interest is the development of novel delivery systems for ABT-594, which may help to prolong its half-life and increase its efficacy. Finally, further research is needed to better understand the mechanisms underlying the analgesic and anti-inflammatory effects of ABT-594, which may lead to the development of new therapies for pain management.
Synthesemethoden
The synthesis of ABT-594 involves several steps, starting with the reaction of 6-acetyl-1,3-benzodioxole with 3-methylpyrazole in the presence of a catalyst. The resulting intermediate is then reacted with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride to yield ABT-594.
Wissenschaftliche Forschungsanwendungen
ABT-594 has been extensively studied for its potential use in pain management. It has been shown to be highly effective in animal models of acute and chronic pain, and has also been shown to be effective in human clinical trials for the treatment of neuropathic pain.
Eigenschaften
Molekularformel |
C16H17N3O4 |
|---|---|
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H17N3O4/c1-8-15(9(2)19(4)18-8)16(21)17-12-6-14-13(22-7-23-14)5-11(12)10(3)20/h5-6H,7H2,1-4H3,(H,17,21) |
InChI-Schlüssel |
FKSWCGARWVEKFF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC3=C(C=C2C(=O)C)OCO3 |
Kanonische SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC3=C(C=C2C(=O)C)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)

![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
![Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280219.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)
![Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)
![N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)

